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Introduction
Avelumab is a fully human IgG1 monoclonal antibody that targets the programmed death-

ligand 1 (PD-L1).[1][2][3] It is an immune checkpoint inhibitor approved for the treatment of

various cancers, including metastatic Merkel cell carcinoma and advanced urothelial

carcinoma.[1][2][4] Avelumab's mechanism of action is twofold. Firstly, it blocks the interaction

between PD-L1 on tumor cells and the PD-1 receptor on T-cells, which releases the "brakes"

on the immune system and allows T-cells to recognize and attack cancer cells.[2][3][5]

Secondly, unlike other anti-PD-L1 antibodies that are engineered to be inert, Avelumab retains

a native Fc region, enabling it to induce antibody-dependent cell-mediated cytotoxicity (ADCC),

primarily mediated by Natural Killer (NK) cells, against tumor cells.[1][3][5][6]

A theoretical concern with Avelumab has been the potential for lysis of PD-L1-expressing

immune cells via ADCC.[1][6] However, extensive clinical and preclinical studies have shown

that Avelumab does not cause a significant reduction in the absolute counts of various immune

cell subsets in the peripheral blood of patients.[1][7][8] This is likely due to the lower density of

PD-L1 on immune cells compared to tumor cells.[1] Flow cytometry is a critical tool for

monitoring the effects of Avelumab on the immune system, allowing for detailed

characterization and quantification of various immune cell populations.[7][8][9] These
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application notes provide a comprehensive guide to analyzing immune cell populations in

patients treated with Avelumab using flow cytometry.

Avelumab's Dual Mechanism of Action
Avelumab's therapeutic effect is derived from two key mechanisms:

Immune Checkpoint Blockade: By binding to PD-L1, Avelumab prevents its interaction with

PD-1 on T-cells. This disruption of the PD-1/PD-L1 pathway reinvigorates exhausted T-cells,

enhancing their anti-tumor activity.[1][2][3][5]

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the Avelumab

antibody can be recognized by Fc receptors on innate immune cells, particularly NK cells.[3]

[5] This engagement leads to the targeted killing of PD-L1-expressing tumor cells by NK

cells.[1][3][5]
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Quantitative Analysis of Immune Cell Subsets
Comprehensive immunophenotyping by flow cytometry is essential to monitor potential

changes in immune cell populations following Avelumab treatment. Studies have analyzed a

wide range of immune cell subsets without finding statistically significant alterations.[7][8]

Table 1: Major Immune Cell Populations for Monitoring
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Cell Type Subsets Key Markers

T Cells

CD4+ Helper T Cells, CD8+

Cytotoxic T Cells, Regulatory T

Cells (Tregs)

CD3, CD4, CD8, CD25,

FOXP3, CD127

B Cells Naive, Memory CD19, CD20, IgD, CD27

NK Cells CD3-, CD56+, CD16+

NKT Cells CD3+, CD56+

Monocytes
Classical, Intermediate, Non-

classical
CD14, CD16

Dendritic Cells
Myeloid (mDC), Plasmacytoid

(pDC)
CD11c, CD123, HLA-DR

Myeloid-Derived Suppressor

Cells (MDSCs)

Monocytic (M-MDSC),

Granulocytic (G-MDSC)

CD11b, CD33, HLA-DR-/low,

CD14, CD15

Table 2: Example of Detailed T-Cell Subset Analysis

Parent Population Subset Markers

CD4+ T Cells Naive CD45RA+, CCR7+

Central Memory CD45RA-, CCR7+

Effector Memory CD45RA-, CCR7-

TEMRA CD45RA+, CCR7-

CD8+ T Cells Naive CD45RA+, CCR7+

Central Memory CD45RA-, CCR7+

Effector Memory CD45RA-, CCR7-

TEMRA CD45RA+, CCR7-

Regulatory T Cells CD4+, CD25high, CD127low
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Experimental Protocols
Protocol 1: Immunophenotyping of Peripheral Blood
Mononuclear Cells (PBMCs)
This protocol outlines the general steps for staining PBMCs for flow cytometry analysis.

Materials:

Blood collection tubes (containing anticoagulant, e.g., EDTA or Heparin)

Ficoll-Paque or other density gradient medium

Phosphate-Buffered Saline (PBS)

Fetal Bovine Serum (FBS)

Fluorescently conjugated antibodies (see suggested panels below)

Fc receptor blocking solution

Viability dye (e.g., 7-AAD, DAPI, or a fixable viability dye)

Staining buffer (e.g., PBS with 2% FBS)

Fixation/Permeabilization buffer (for intracellular staining, e.g., FOXP3)

Flow cytometer

Procedure:

PBMC Isolation:

Dilute whole blood 1:1 with PBS.

Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
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Carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer

containing PBMCs.

Wash the collected PBMCs twice with PBS.

Cell Counting and Viability:

Resuspend the cell pellet in a known volume of staining buffer.

Determine cell concentration and viability using a hemocytometer and trypan blue or an

automated cell counter.

Staining:

Aliquot approximately 1 x 10^6 cells per tube.

Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.

Add the cocktail of fluorescently conjugated surface antibodies.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells with staining buffer.

If staining for intracellular markers (e.g., FOXP3), proceed with fixation and

permeabilization according to the manufacturer's instructions, followed by intracellular

antibody staining.

Resuspend the cells in staining buffer containing a viability dye just before analysis if a

non-fixable dye is used. If a fixable viability dye is used, it should be applied before

surface staining.

Flow Cytometry Analysis:

Acquire the stained samples on a calibrated flow cytometer.

Collect a sufficient number of events for robust statistical analysis.
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Use appropriate compensation controls (e.g., single-stained beads or cells) to correct for

spectral overlap.

Use Fluorescence Minus One (FMO) controls to help set gates accurately.
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Suggested Flow Cytometry Panels
The design of antibody panels is crucial for accurate identification of immune cell subsets. Here

are examples of multicolor flow cytometry panels.

Panel A: T-Cell and NK-Cell Subsets (8-color)

Fluorochrome Marker

BV421 CD3

BV510 CD4

FITC CD8

PE CD56

PerCP-Cy5.5 CD16

PE-Cy7 CD25

APC CD127

APC-H7 CD45RA

Panel B: B-Cell and Dendritic Cell Subsets (8-color)

Fluorochrome Marker

BV421 CD19

BV510 CD20

FITC IgD

PE CD27

PerCP-Cy5.5 HLA-DR

PE-Cy7 CD11c

APC CD123

APC-H7 CD14
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Data Analysis and Interpretation
A consistent gating strategy is essential for longitudinal studies.
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Interpretation of Results:

Baseline vs. On-Treatment: Compare immune cell frequencies and absolute counts at

baseline (before Avelumab administration) with various time points during treatment.[7][8]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b13395610?utm_src=pdf-body-img
https://jitc.bmj.com/content/5/1/20
https://pubmed.ncbi.nlm.nih.gov/28239472/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13395610?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


No Significant Changes Expected: Based on current literature, it is anticipated that there will

be no statistically significant changes in the major immune cell subsets in the peripheral

blood following Avelumab treatment.[6][7][8]

Potential for ADCC on Dendritic Cells: Some in vitro studies have suggested that Avelumab

can mediate ADCC against PD-L1-expressing dendritic cells by NK cells.[10] This may be a

point of investigation in specific research contexts, though its in vivo significance in patients

is still under evaluation.

Immune Activation Markers: While cell numbers may not change, the activation status of

immune cells can be assessed by including markers such as HLA-DR, CD38, and Ki-67 in

the flow cytometry panels.

Conclusion
Flow cytometry is an indispensable tool for the detailed analysis of the immune system's

response to Avelumab. The provided protocols and panel suggestions offer a framework for

robust and reproducible immunophenotyping. The collective evidence to date indicates that

Avelumab can be administered without causing significant alterations to the balance of

peripheral immune cell subsets, supporting its safety profile in this regard. Continuous

monitoring of the immune landscape in patients receiving Avelumab will further enhance our

understanding of its in vivo mechanisms and may help identify biomarkers of response and

resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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